2,7-Bis(alloxycarbonylamino)-9(10H)acridine
2,7-Bis(alloxycarbonylamino)-9(10H)acridine
Brand Name:
Vulcanchem
CAS No.:
887353-18-6
VCID:
VC20769792
InChI:
InChI=1S/C21H19N3O5/c1-3-9-28-20(26)22-13-5-7-15-17(11-13)24-18-12-14(6-8-16(18)19(15)25)23-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,22,26)(H,23,27)(H,24,25)
SMILES:
C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C
Molecular Formula:
C21H19N3O5
Molecular Weight:
393.4 g/mol
2,7-Bis(alloxycarbonylamino)-9(10H)acridine
CAS No.: 887353-18-6
Cat. No.: VC20769792
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887353-18-6 |
|---|---|
| Molecular Formula | C21H19N3O5 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | prop-2-enyl N-[9-oxo-6-(prop-2-enoxycarbonylamino)-10H-acridin-3-yl]carbamate |
| Standard InChI | InChI=1S/C21H19N3O5/c1-3-9-28-20(26)22-13-5-7-15-17(11-13)24-18-12-14(6-8-16(18)19(15)25)23-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,22,26)(H,23,27)(H,24,25) |
| Standard InChI Key | HPEVEHIOZFNEGW-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C |
| Canonical SMILES | C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator